N-(2H-1,3-benzodioxol-5-yl)-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide

SARS-CoV-2 RdRp Antiviral Thioacetamide

Researchers seeking differentiated SARS-CoV-2 RdRp inhibitors or tubulin polymerization disruptors often face limited chemical diversity. This compound delivers a unique benzodioxole-indole thioether architecture with expanded steric/electronic space. - Electron-rich 1,3-benzodioxol-5-yl group modulates H-bond acceptor capacity and π-stacking geometry vs simple benzyl analogs. - Dual pharmacophore maps onto both BML284 and 5i tubulin-targeting scaffolds; justified for tubulin polymerization assays and AChE Ellman screening. - Predicted ClogP >4.0 supports superior passive BBB permeability for CNS-targeted programs. Supplied with batch-specific QC documentation. Standard global shipping; custom synthesis scales available on request.

Molecular Formula C24H20N2O3S
Molecular Weight 416.5
CAS No. 681273-68-7
Cat. No. B2646075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2H-1,3-benzodioxol-5-yl)-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide
CAS681273-68-7
Molecular FormulaC24H20N2O3S
Molecular Weight416.5
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5
InChIInChI=1S/C24H20N2O3S/c27-24(25-18-10-11-21-22(12-18)29-16-28-21)15-30-23-14-26(13-17-6-2-1-3-7-17)20-9-5-4-8-19(20)23/h1-12,14H,13,15-16H2,(H,25,27)
InChIKeyPHNWHNIJICKARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzodioxole-Indole Acetamide: Identity & Chemotype


N-(2H-1,3-benzodioxol-5-yl)-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide (CAS 681273-68-7, molecular formula C₂₄H₂₀N₂O₃S, MW 416.50) is a synthetic small molecule composed of a 1-benzyl-1H-indole core connected via a thioether (sulfanyl) bridge to an acetamide moiety bearing a 1,3-benzodioxol-5-yl substituent . This compound belongs to the 2-((1H-indol-3-yl)thio)-N-substituted-acetamide chemotype, a scaffold that has been systematically explored for antiviral [1] and anticancer applications [2]. The combination of an indole pharmacophore with a methylenedioxyphenyl group places this compound within a chemical space overlapping with known tubulin-targeting and acetylcholinesterase-inhibiting small molecules.

RdRp Inhibition Supports antiviral polymerase research and inhibitor lead optimization
Tubulin Polymerization Targets colchicine-site research with dual benzodioxole-indole pharmacophore
AChE Inhibition Potential CNS exposure profile for acetylcholinesterase inhibitor screening
Endothelin Receptors Differential geometry for ETA/ETB subtype profiling studies

Functional Specificity of the Benzodioxole-Indole Scaffold


Within the 2-((indol-3-yl)thio)-N-substituted-acetamide series, small structural changes at the amide nitrogen produce substantial shifts in target engagement and biological potency. Systematic SAR studies on SARS-CoV-2 RdRp inhibitors have shown that even minor modifications to the N-benzyl or N-aryl group can alter IC₅₀ values by more than 4-fold across structurally adjacent analogs [1]. The 1,3-benzodioxol-5-yl substituent present in CAS 681273-68-7 is electronically distinct from simple phenyl or substituted benzyl groups due to the electron-donating methylenedioxy ring, which modulates hydrogen-bond acceptor capacity and π-stacking geometry. Independent work on tubulin-targeting BML284 derivatives demonstrated that replacing a benzodioxole with an indole ring directly strengthened a critical hydrogen bond to E198 in the colchicine-binding site, translating to an IC₅₀ improvement from approximately 0.1 µM to 0.02–0.05 µM in a matched-pair comparison [2]. These data underscore that analogs lacking the specific N-(1,3-benzodioxol-5-yl) substitution pattern cannot be assumed to recapitulate the potency, selectivity profile, or binding mode of CAS 681273-68-7, making generic substitution unreliable without head-to-head testing.

N-substituent sensitivity

Small changes at the amide nitrogen may shift target engagement and selectivity profile.

Benzodioxole vs. indole

Replacement of benzodioxole with indole can alter hydrogen-bonding geometry and π-stacking, affecting binding.

Substitution pattern

Compounds lacking the specific N-(1,3-benzodioxol-5-yl) group may not recapitulate the activity profile of this scaffold.

Differentiation Evidence for the Benzodioxole-Indole Acetamide


N-Substituent Potency Differential in RdRp Inhibition

In the systematic SAR study of 2-((indol-3-yl)thio)-N-benzyl-acetamides as SARS‑CoV‑2 RdRp inhibitors, compound 6c9 (N-(4-methylbenzyl) analog) achieved an IC₅₀ of 1.65 ± 0.05 µM, whereas compound 6b2 (N-benzyl unsubstituted) showed an IC₅₀ of 3.35 ± 0.21 µM, representing a >2-fold potency improvement attributable solely to the N-(4-methylbenzyl) group [1]. Remdesivir, the clinical comparator, exhibited an IC₅₀ of 1.19 ± 0.36 µM in the same assay. CAS 681273-68-7 carries a larger N-(1,3-benzodioxol-5-yl) substituent that is both more electron-rich and more conformationally constrained than the N-benzyl or N-(4-methylbenzyl) groups profiled in this series. Based on the established SAR trend that N-substitution magnitude directly governs RdRp inhibitory potency, CAS 681273-68-7 is predicted to occupy a unique position in the potency- selectivity landscape that is not represented by simpler N-benzyl or N-aryl analogs.

RdRp Inhibition SAR
Class-level inference
N-substituent shift >2-fold IC₅₀ range (1.65–3.35 µM) across analogs; predicted activity at or beyond benchmark.
Supports RdRp inhibitor SAR context; may offer differentiated starting point.
Direct IC₅₀ determination required.
SARS-CoV-2 RdRp Antiviral Thioacetamide

Tubulin Polymerization: Benzodioxole vs. Indole

In a recent crystal-structure-guided optimization of the colchicine-site tubulin degradation agent BML284, replacement of the benzodioxole ring with an indole ring (compound 5i) strengthened the hydrogen bond between the 2-amino group and Glu198 in β-tubulin, improving antiproliferative IC₅₀ values from ~0.1 µM to 0.02–0.05 µM across five tumor cell lines (A2780S, A2780T, HCT116, MCF-7, A549) [1]. This matched-pair comparison establishes that the benzodioxole and indole pharmacophores are not interchangeable; each engages distinct binding interactions with the tubulin colchicine site. CAS 681273-68-7 uniquely combines both a benzodioxole and an indole moiety within a single molecule linked by a flexible thioacetamide spacer, potentially enabling simultaneous or synergistic engagement of both hydrogen-bonding and π-stacking surfaces that are individually exploited by BML284 and its indole analog 5i.

Tubulin Colchicine-site
Class-level inference
BML284 (benzodioxole): IC₅₀ ~0.1 µM; 5i (indole replacement): IC₅₀ 0.02–0.05 µM across five cell lines. CAS 681273-68-7 combines both moieties.
Dual pharmacophore may engage both H-bond and π-stacking surfaces.
Matched-pair data not yet available for hybrid scaffold.
Tubulin degradation Colchicine-site Anticancer

AChE Inhibition of Benzodioxole-Indole Hybrids

Patent CN103524515B discloses a series of benzodioxole-indole hybrids that exhibit acetylcholinesterase (AChE) inhibitory activity with IC₅₀ values in the low micromolar range (representative compounds reported at 0.5–5 µM) and demonstrate cognitive improvement in scopolamine-induced amnesia rat models at oral doses of 10–30 mg/kg [1]. The patent generically claims compounds of formula (I) that include the N-(1,3-benzodioxol-5-yl)-indole-sulfanyl-acetamide core structure. The closest clinically used comparator, donepezil, exhibits an AChE IC₅₀ of approximately 0.006–0.022 µM but lacks the indole-sulfanyl-acetamide scaffold; the benzodioxole-indole hybrids may offer differentiated CNS pharmacokinetic properties due to the lipophilic 1-benzyl substituent. CAS 681273-68-7, featuring the 1-benzyl-1H-indole rather than the 1H-indole (free NH) of many patent examples, is predicted to have enhanced blood-brain barrier permeability (ClogP estimated >4.0 vs. ~2.5–3.5 for the NH-indole analogs), a parameter critical for CNS target engagement.

AChE Inhibition
Class-level inference
Patent exemplars AChE IC₅₀ 0.5–5 µM; donepezil 0.006–0.022 µM. 1-Benzyl substitution (as in CAS 681273-68-7) predicted to increase lipophilicity (ClogP >4.0).
May shift CNS exposure profile relative to NH-indole analogs.
In vivo brain penetration and AChE inhibition require validation.
Acetylcholinesterase Alzheimer's disease CNS penetration

Endothelin Receptor Binding: 1-Benzyl-Indole-Benzodioxole

The BindingDB entry for 3-benzo[1,3]dioxol-5-yl-1-benzyl-1H-indole-2-carboxylic acid (CHEMBL10750) reports an IC₅₀ of 14,500 nM (14.5 µM) against human endothelin receptor type B (ETB) and 11,000 nM (11.0 µM) against endothelin receptor type A (ETA), measured in radioligand displacement assays [1]. This structurally related compound shares the same 1-benzyl-indole and benzodioxole motifs as CAS 681273-68-7 but differs in the linker (carboxylic acid vs. thioacetamide) and attachment point (indole C2 vs. indole C3). CAS 681273-68-7, with its thioacetamide linker and C3-sulfanyl attachment, presents a distinct pharmacophoric geometry that may alter endothelin receptor subtype selectivity. The thioether linkage also provides a metabolic soft spot not present in the carboxylic acid analog, which can be exploited to modulate half-life in vivo.

Endothelin Receptor Binding
Class-level inference
C2-carboxylate analog: ETA IC₅₀ 11 µM, ETB 14.5 µM. CAS 681273-68-7 features C3-thioacetamide linker, potentially shifting subtype selectivity.
C3-thioacetamide geometry may discriminate ETA/ETB selectivity.
Direct binding assay data required.
Endothelin receptor Cardiovascular GPCR

Benzodioxole-Indole Acetamide: Application Scenarios


Pan-Coronavirus RdRp Inhibitor Lead Optimization

Based on the established SARS-CoV-2 RdRp SAR for 2-((indol-3-yl)thio)-N-benzyl-acetamides [1], CAS 681273-68-7 should be prioritized as a differentiated starting point for medicinal chemistry campaigns targeting the RdRp active site. The 1,3-benzodioxol-5-yl group offers expanded steric and electronic space beyond the simple benzyl substituents characterized in the primary SAR, potentially accessing sub-pockets that confer activity against remdesivir-resistant variants. Screening of CAS 681273-68-7 against HCoV-OC43 and other human coronaviruses in HCT-8 cell-based assays is warranted to evaluate pan-coronavirus breadth.

Dual-Mechanism Tubulin Degrader Development

The structural convergence of benzodioxole and indole moieties in CAS 681273-68-7 maps onto both the BML284 and 5i pharmacophores that individually target the colchicine-binding site of β-tubulin [2]. Procurement of CAS 681273-68-7 is justified for tubulin polymerization assays (turbidimetric assay with purified porcine brain tubulin) and cellular microtubule integrity assessment (immunofluorescence for α-tubulin in A2780S and A2780T cell lines), with the hypothesis that the dual pharmacophore presentation may yield enhanced degradation potency or overcome paclitaxel resistance as demonstrated by compound 5i (TGI 82.0% in A2780T xenografts at 40 mg/kg i.v., every 2 days).

BBB-Penetrant AChE Inhibitor Screening

Patent CN103524515B establishes the AChE inhibitory activity of benzodioxole-indole hybrids and their in vivo cognitive efficacy in scopolamine-induced amnesia models [3]. CAS 681273-68-7, with its 1-benzyl substituent, is predicted to have a ClogP >4.0 and thus superior passive BBB permeability compared to 1H-indole analogs (ClogP ~2.5–3.5). This compound should be prioritized for parallel artificial membrane permeability assay (PAMPA-BBB) and in vivo brain-to-plasma ratio determination in rodent models, followed by AChE IC₅₀ determination using the Ellman assay with human erythrocyte AChE.

Endothelin Receptor Subtype Selectivity Screening

The C2-carboxylic acid benzodioxole-indole-benzyl scaffold (CHEMBL10750) shows modest dual ETA/ETB affinity (IC₅₀ 11–14.5 µM) [4]. CAS 681273-68-7 repositions the benzodioxole attachment to the acetamide nitrogen and introduces a thioether linker at the indole C3 position, a geometry that may discriminate between ETA and ETB receptor subtypes. Procurement for competitive radioligand binding assays (human ETA and ETB receptors, [¹²⁵I]endothelin-1) is recommended, with the goal of identifying whether the C3-thioacetamide scaffold improves subtype selectivity or potency relative to the C2-carboxylate benchmark.

Application
Selection Property
Validation Focus
RdRp Inhibitor Lead Optimization Research
Sterically/electronically differentiated N-(1,3-benzodioxol-5-yl) substitution
Activity against resistant variants and pan-coronavirus breadth
Tubulin Polymerization Research
Dual benzodioxole-indole pharmacophore targeting colchicine site
Microtubule integrity and degradation in paclitaxel-resistant models
CNS Penetration and AChE Inhibitor Screening
1-Benzyl substitution for increased lipophilicity and predicted BBB permeability
Brain-to-plasma ratio and AChE inhibition profiling
Endothelin Receptor Subtype Profiling
C3-thioacetamide geometry distinct from C2-carboxylate series
ETA/ETB selectivity ratio in radioligand binding assays
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